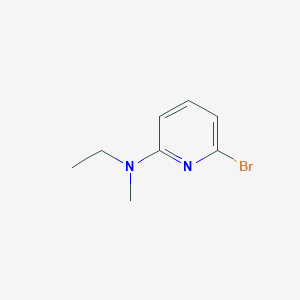

6-Bromo-N-ethyl-N-methylpyridin-2-amine

Description

Properties

IUPAC Name |

6-bromo-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-11(2)8-6-4-5-7(9)10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTWONCHOKGIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

6-Bromo-N-ethyl-N-methylpyridin-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential as a lead compound in drug discovery and development.

Industry: It is used in the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-N-ethyl-N-methylpyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Properties

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 6-Bromo-N-ethyl-N-methylpyridin-2-amine | C₈H₁₁BrN₂ | N-Ethyl, N-Methyl | 215.09 | Bulky alkyl groups enhance lipophilicity |

| 6-Bromo-N,N-dimethylpyridin-2-amine | C₇H₉BrN₂ | N,N-Dimethyl | 201.06 | Compact substituents, higher symmetry |

| 6-Bromo-N-(2-methoxyethyl)pyridin-2-amine | C₈H₁₁BrN₂O | N-(2-Methoxyethyl) | 231.09 | Oxygen introduces polarity |

| 6-Bromo-2-fluoropyridin-3-amine | C₅H₄BrFN₂ | 2-Fluoro, 3-Amine | 190.00 | Electronegative fluorine alters reactivity |

- Polarity : The methoxyethyl substituent in C₈H₁₁BrN₂O introduces an oxygen atom, improving aqueous solubility relative to purely alkyl-substituted analogs .

- Reactivity : Fluorine substitution (as in C₅H₄BrFN₂) increases electronegativity, making the compound more susceptible to nucleophilic aromatic substitution compared to brominated analogs .

Physicochemical Properties

- Melting Points : The benzamide derivative 4-Bromo-N-(6-methylpyridin-2-yl)benzamide exhibits a sharp melting point (73.7–74.3°C), indicative of high crystallinity due to planar amide linkages . In contrast, alkyl-substituted pyridines like the target compound likely have lower melting points due to reduced symmetry.

- Purity : 6-Bromo-2-fluoropyridin-3-amine is available at 97% purity, whereas brominated N-alkylamines (e.g., C₈H₁₁BrN₂O) often require rigorous purification due to byproducts from alkylation steps .

Crystallographic and Structural Insights

- The crystal structure of 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine () reveals a triclinic lattice (space group P1) with a mean C–C bond length of 0.008 Å, demonstrating precision in structural determination using SHELX software .

- The target compound’s structure could similarly be resolved via single-crystal X-ray diffraction, leveraging SHELXL for refinement due to its robustness in handling small-molecule data .

Biological Activity

6-Bromo-N-ethyl-N-methylpyridin-2-amine is a brominated pyridine derivative that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biological research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bromine atom at the 6-position of the pyridine ring, with an ethyl group and a methyl group attached to nitrogen atoms. The synthesis typically involves:

- Bromination : Starting from 2-aminopyridine, bromination is performed using bromine in the presence of a catalyst.

- N-Alkylation : Subsequent N-alkylation with ethyl iodide and methyl iodide introduces the ethyl and methyl groups, respectively.

This synthetic route ensures high yield and purity, making it suitable for further biological studies .

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the biological context. For instance, in drug discovery, it may act as an inhibitor or modulator of target proteins, leading to significant biological responses .

Cellular Probes

This compound is utilized as a probe in biological studies to investigate cellular processes. Its ability to interact with cellular components allows researchers to study mechanisms such as signal transduction and metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- Enzyme Inhibition : A study examined the binding affinity of this compound to various enzymes, revealing its capacity to inhibit specific enzymatic activities crucial for viral replication .

- Metabolic Pathways : Research involving microbial metabolism indicated that related compounds could undergo hydroxylation at specific positions when interacting with microbial systems, suggesting metabolic pathways that could be explored for drug development .

- Comparative Studies : Comparative analysis with similar compounds (e.g., 6-Bromo-N-methylpyridin-2-amine) demonstrated that the presence of both ethyl and methyl groups significantly influences the reactivity and biological activity of these derivatives .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antiviral Activity | Potential inhibition of RNA viruses |

| Cellular Probes | Used to study cellular processes |

| Enzyme Inhibition | Binding affinity studies indicate inhibition capabilities |

| Metabolic Pathways | Hydroxylation observed in microbial systems |

Preparation Methods

Preparation via Bromination of N-ethyl-N-methylpyridin-2-amine

One practical and commonly used method involves the bromination of the pre-formed N-ethyl-N-methylpyridin-2-amine. This method is described as follows:

- Starting Material: N-ethyl-N-methylpyridin-2-amine.

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS).

- Solvent: Typically dichloromethane or other suitable organic solvents.

- Reaction Conditions: Room temperature or slightly elevated temperature to ensure controlled bromination.

- Outcome: Selective bromination at the 6-position of the pyridine ring to yield 6-bromo-N-ethyl-N-methylpyridin-2-amine.

This method is favored for its simplicity and scalability, including adaptation to continuous flow processes for industrial production, which improves yield consistency and process control.

Alternative Synthetic Routes Involving Halogenation and Amination

Other routes involve multi-step synthesis starting from 6-amino-2-methylpyridine or 2,6-dibromopyridine derivatives:

These methods provide flexibility in terms of starting materials and allow for regioselective functionalization of the pyridine ring.

Catalysis and Reaction Conditions

- Catalysts: p-Toluenesulfonic acid is used effectively as a catalyst in esterification steps for intermediates, enhancing reaction rates and yields.

- Temperature: Reactions are typically conducted at low to moderate temperatures (-20 °C to room temperature) to control reactivity and minimize side reactions.

- Solvents: Anhydrous methanol, dichloromethane, and other organic solvents are commonly employed.

- pH Control: Alkaline conditions (pH 10-12) are used post-reaction for neutralization and extraction steps.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1 | Bromination of N-ethyl-N-methylpyridin-2-amine | Br2 or NBS, DCM | RT or slightly elevated temp | High yield, selective bromination | Suitable for batch and continuous flow |

| 2 | Diazotization and bromination of 6-amino-2-methylpyridine | HBr, Br2, NaNO2 | -20 to 15 °C, pH 10-12 | ~91-92% yield, 99% purity | Multi-step, industrial scale possible |

| 3 | Nucleophilic substitution on 2,6-dibromopyridine | Ethylamine, methylamine | Microwave or pressure tube, high temp | Moderate to high yield | Requires careful control of regioselectivity |

| 4 | Esterification of 6-bromo-2-pyridyl formic acid | p-Toluenesulfonic acid, methanol | Heating, reflux 2-8 h | High purity, good yield | Intermediate step for some routes |

Research Findings and Analytical Data

- The bromination of 6-amino-2-methylpyridine proceeds with high selectivity and yields (~91-92%) when controlled carefully at low temperatures and with appropriate molar ratios of bromine and hydrobromic acid.

- Purity of intermediates and final products is routinely confirmed by liquid chromatography (e.g., Agilent1100 LC), with purities exceeding 99% reported.

- Nucleophilic substitution reactions show solvent-dependent regioselectivity, with polar aprotic solvents favoring substitution at specific positions on the pyridine ring.

- Catalytic esterification using p-toluenesulfonic acid is efficient, providing high yields and straightforward product isolation, suitable for scale-up.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-N-ethyl-N-methylpyridin-2-amine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via bromination of N-ethyl-N-methylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. Reaction optimization includes controlling temperature (0–25°C) to minimize side reactions and using catalysts like FeBr₃ to enhance regioselectivity . Purification involves recrystallization or column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How do substituents (ethyl vs. methyl) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Substituents affect steric and electronic properties. Ethyl groups increase steric hindrance but may enhance solubility in non-polar solvents. Comparative studies using Suzuki-Miyaura coupling show that bromine at the 6-position facilitates coupling with aryl boronic acids, while N-ethyl groups slow reaction kinetics compared to N-methyl analogs. Kinetic data can be collected via HPLC monitoring .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (N-CH₂CH₃), δ 3.0–3.2 ppm (N-CH₃), and δ 7.2–8.0 ppm (pyridine protons).

- ¹³C NMR : Signals near δ 40–45 ppm (N-CH₃ and N-CH₂CH₃) and δ 120–150 ppm (pyridine carbons).

- IR : Stretching at 650–750 cm⁻¹ (C-Br) and 1550–1600 cm⁻¹ (pyridine ring) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of N-ethyl-N-methylpyridin-2-amine be addressed?

- Methodology : Regioselectivity is controlled using directing groups or catalysts. For example, Lewis acids like AlCl₃ direct bromination to the 6-position. Solvent polarity (e.g., DMF vs. CH₂Cl₂) also influences selectivity. Computational modeling (DFT) predicts electron density distribution to guide reagent choice .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodology : Discrepancies arise from assay conditions (e.g., cell lines, concentrations). Resolve by:

- Conducting dose-response curves across multiple models (e.g., cancer vs. bacterial cells).

- Performing molecular docking to compare binding affinities with targets like kinase enzymes.

- Validating via orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in medicinal chemistry?

- Methodology : Stability studies use accelerated degradation tests:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze via LC-MS for decomposition products (e.g., dealkylation or debromination).

- Thermal Stability : Heat at 40–80°C and monitor degradation kinetics using TGA/DSC .

Q. What computational tools predict the compound’s metabolic pathways in vivo?

- Methodology : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism. Key predictions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.